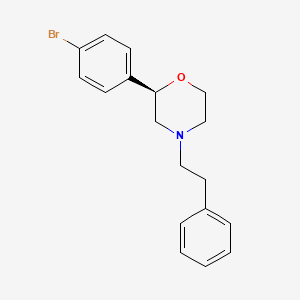![molecular formula C16H20N2O2 B14180534 Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- CAS No. 849519-46-6](/img/structure/B14180534.png)
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[45]dec-8-yl)ethyl]- is a complex organic compound that features a benzonitrile group attached to a spirocyclic structure containing nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate benzonitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitrile groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper complexes.
Solvents: Dichloromethane, tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the benzonitrile group.
4-Piperidone ethylene acetal: Another spirocyclic compound with different functional groups.
1-N-Cbz-4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)piperidine: A derivative with additional protective groups.
Uniqueness
Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]- is unique due to its combination of a benzonitrile group with a spirocyclic structure containing both nitrogen and oxygen atoms. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
849519-46-6 |
|---|---|
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl]benzonitrile |
InChI |
InChI=1S/C16H20N2O2/c17-13-15-3-1-2-14(12-15)4-7-18-8-5-16(6-9-18)19-10-11-20-16/h1-3,12H,4-11H2 |
InChI-Schlüssel |
ORWVQJMALIJSAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)CCC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)


![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)

silane](/img/structure/B14180491.png)

![Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane](/img/structure/B14180503.png)


![methyl (2E)-3-[4-(acetyloxy)-3-methoxyphenyl]-2-cyanoacrylate](/img/structure/B14180516.png)

